Chlorophosphonazo III
Description
Historical Context and Evolution of Chromogenic Reagents in Chemical Analysis
The use of organic reagents that produce color changes for chemical identification has a long history, with early examples like the use of gallnut extract to identify iron dating back to ancient times. bme.hu However, the systematic development of chromogenic reagents for quantitative analysis gained momentum in the 19th century.
Development of Azo Dyes as Analytical Reagents
The discovery of diazo compounds around 1858 marked a pivotal moment in modern organic chemistry and paved the way for the synthesis of a vast array of azo dyes. jchemrev.comjchemrev.com These compounds, characterized by the -N=N- functional group, are known for their vibrant colors and became essential in various industries, including textiles and food. jchemrev.comiipseries.org
In analytical chemistry, the versatility of azo dyes quickly became apparent. jchemrev.com The ability to introduce various functional groups onto the aromatic rings adjacent to the azo group allows for the tuning of their chemical properties, leading to the development of reagents with high sensitivity and selectivity for specific metal ions. jchemrev.com The Griess reagent, developed in the late 19th century for the analysis of nitrogen dioxide, is a classic example of an early and specific organic analytical reagent based on the formation of an azo dye. bme.hu The synthesis of azo dyes typically involves a two-step process: the conversion of an aniline (B41778) derivative into an aromatic diazonium ion, followed by the coupling of this ion with another aromatic molecule. jchemrev.comjchemrev.com
Emergence of Chlorophosphonazo III and its Analogs
This compound is a member of the bis-azo chromotropic acid derivatives. The synthesis of a series of chromotropic acid derivatives, including Phosphonazo III, was described in 1966. google.comgoogle.com this compound itself is an analog of Arsenazo III. nih.gov The general synthetic route for such compounds involves the diazotization of an appropriate aniline derivative, in this case, an ortho-chloroaniline, which is then reacted with phosphorus trichloride (B1173362) to form an ortho-chlorophenyl phosphine (B1218219) intermediate. google.comliverpool.ac.uk This is followed by further reactions to create the final bis-azo structure.
The development of this compound and its analogs was driven by the need for highly sensitive and selective reagents for the spectrophotometric determination of a wide range of metal ions, including alkaline earth metals, thorium, uranium, lanthanides, and actinides. dojindo.comsigmaaldrich.com
Significance of this compound in Contemporary Analytical Methodologies
This compound has established itself as a valuable tool in modern analytical chemistry due to its exceptional sensitivity and advantages over older reagents.
Role as a Highly Sensitive Reagent
This compound is recognized as a highly sensitive reagent for the spectrophotometric determination of numerous metal ions. sigmaaldrich.commedchemexpress.commedchemexpress.com It forms colored complexes with various cations, allowing for their quantification at trace levels. For instance, it is used for the determination of calcium, magnesium, zirconium, titanium, thorium, scandium, and quinquevalent actinide elements. medchemexpress.commedchemexpress.com
The sensitivity of this compound is demonstrated by its high molar absorptivity in its metal complexes. For example, the molar absorptivity for its complex with copper has been reported to be 2.75 x 10⁴ L·mol⁻¹·cm⁻¹. niscpr.res.in In the analysis of lanthanides, the molar absorptivity of the chelate can reach as high as 5 x 10⁵ L·mol⁻¹·cm⁻¹. tandfonline.com This high sensitivity allows for the detection of very low concentrations of target analytes.
The following table summarizes some of the analytical applications and detection parameters of this compound for various metal ions:
| Analyte | Method | Wavelength (nm) | Limit of Detection | Reference |
| Copper (Cu) | Dual wavelength spectrophotometry | 610 | 0.005 mg/L | niscpr.res.in |
| Uranium (VI) | Extractive spectrophotometry | - | 0.8910 µg/mL | researchgate.net |
| Samarium (III) | Extractive spectrophotometry | 667 | 2.454 µg/mL | researchgate.net |
| Cerium (III) | Extractive spectrophotometry | - | 2.750 µg/mL | researchgate.net |
| Calcium (Ca) | Colorimetric | - | - | medchemexpress.comnih.gov |
| Magnesium (Mg) | Colorimetric | - | - | medchemexpress.com |
Advantages over Predecessor Reagents (e.g., Arsenazo III)
This compound offers several key advantages over its predecessor, Arsenazo III. A significant drawback of Arsenazo III is that it contains arsenic, an element with considerable environmental and health concerns. google.comgoogleapis.com The disposal of Arsenazo III reagents is problematic due to the risk of arsenic contamination of water supplies. google.comgoogleapis.com this compound, lacking arsenic in its structure, provides a safer alternative. nih.gov
While Arsenazo III is known for its low sensitivity in some applications, this compound generally exhibits higher sensitivity. googleapis.comresearchgate.net However, it has been noted that asymmetric bis-azo derivatives of Arsenazo and Phosphonazo can show even greater sensitivity and selectivity than symmetric reagents like this compound. researchgate.net
Another predecessor, ortho-cresolphthalein complexone (CPC), used for calcium determination, requires a highly alkaline pH of around 11.7 for maximum sensitivity. googleapis.com At this pH, the reagent is susceptible to absorbing atmospheric carbon dioxide, which forms carbonic acid and degrades the reagent's effectiveness. googleapis.com this compound can be used under weakly acidic to neutral conditions (pH 2-7), avoiding this issue. medchemexpress.comnih.gov For instance, the selective determination of calcium can be performed at a pH of 2.2. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBABJNSZGKTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O14P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062057 | |
| Record name | Dichlorophosphonoazo III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-99-4 | |
| Record name | Chlorophosphonazo III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorophosphonoazo III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorophosphonoazo III | |
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| Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Spectrophotometric Principles and Methodologies Employing Chlorophosphonazo Iii
Fundamental Principles of Spectrophotometric Complexation
The foundation of spectrophotometric analysis with Chlorophosphonazo III lies in the principles of coordination chemistry and light absorption. The reagent itself is a complex organic molecule that can act as a ligand, donating electrons to a metal ion to form a stable coordination complex, often referred to as a metal chelate.
This compound and its corresponding metal chelates exhibit different absorption spectra. The reagent itself absorbs light at a particular wavelength, but upon complexation with a metal ion, the electronic structure of the molecule is altered. This alteration leads to a shift in the wavelength of maximum absorbance (λmax) and often an increase in the molar absorptivity. This phenomenon, known as a bathochromic shift (shift to a longer wavelength), is the basis for the quantitative determination of the metal ion. The significant difference in the absorption spectra between the free ligand and the metal-ligand complex allows for selective measurement of the complex's absorbance with minimal interference from the unreacted reagent.
| Compound/Complex | Wavelength of Maximum Absorbance (λmax) |
| This compound (Free Reagent) | Varies with pH |
| Metal-Chlorophosphonazo III Complex | Generally shifted to a longer wavelength compared to the free reagent |
Note: The specific λmax for the free reagent and its metal complexes can vary depending on the solvent, pH, and the specific metal ion.
The quantitative relationship between the absorbance of the metal-Chlorophosphonazo III complex and the concentration of the analyte is described by the Beer-Lambert Law, commonly known as Beer's Law. up.ac.za This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (b) of the light through the solution. realtechwater.comlibretexts.org The relationship is expressed by the equation:
A = εbc
Where:
A is the absorbance (a dimensionless quantity).
ε (epsilon) is the molar absorptivity or extinction coefficient, a constant that is characteristic of the absorbing species at a specific wavelength (in L mol⁻¹ cm⁻¹).
b is the path length of the cuvette, which is the distance the light travels through the solution (typically 1 cm).
c is the concentration of the absorbing species (in mol L⁻¹).
For a spectrophotometric method using this compound to be effective, there must be a linear relationship between the absorbance of the formed complex and the concentration of the metal ion over a specific range. nih.gov This linear range is determined by creating a calibration curve, where the absorbance of a series of standard solutions of known concentrations is measured. Deviations from Beer's Law can occur at high concentrations due to intermolecular interactions or instrumental limitations. up.ac.zalibretexts.org
Method Development and Optimization Strategies
To ensure the accuracy, sensitivity, and reliability of a spectrophotometric method using this compound, several experimental parameters must be carefully optimized.
The selection of the optimal wavelength for absorbance measurements is a critical step in method development. nih.gov To achieve the highest sensitivity, the wavelength of maximum absorbance (λmax) for the metal-Chlorophosphonazo III complex is chosen. At this wavelength, the complex exhibits the greatest absorbance, leading to a larger signal for a given analyte concentration. Furthermore, it is important to select a wavelength where the absorbance of the free this compound reagent is minimal to reduce background interference and improve the signal-to-noise ratio. Spectrophotometers are used to scan the absorption spectrum of both the reagent and the complex to identify the optimal analytical wavelength.
| Parameter | Importance in Wavelength Selection |
| Maximum Absorbance of Complex (λmax) | Maximizes sensitivity of the measurement. |
| Minimum Absorbance of Reagent | Minimizes background interference. |
| Spectral Difference | A large difference in absorbance between the complex and the reagent at the chosen wavelength enhances selectivity. |
The pH of the solution plays a crucial role in the formation and stability of the metal-Chlorophosphonazo III complex. mdpi.commdpi.com The formation of the complex is a pH-dependent equilibrium. The this compound molecule has acidic protons that can dissociate at different pH values, influencing its chelating ability. Similarly, metal ions can exist in different hydrolysis species depending on the pH. Therefore, it is essential to find the optimal pH range where the formation of the desired complex is maximized and the complex remains stable. nih.gov This is typically determined by measuring the absorbance of the complex at various pH values while keeping the concentrations of the metal ion and the reagent constant. The pH at which the maximum and most stable absorbance is observed is selected for the analytical procedure.
The reaction between a metal ion and this compound to form a colored complex may not be instantaneous. Therefore, it is important to study the reaction kinetics to determine the time required for the reaction to reach completion and for the color of the complex to become stable. This is achieved by monitoring the absorbance of the solution at the selected wavelength over a period of time after mixing the reactants. The time at which the absorbance reaches a constant maximum value is considered the optimal reaction time. The stability of the color of the complex is also a critical factor; the absorbance of the complex should remain constant for a reasonable period to allow for accurate and reproducible measurements. researchgate.net Factors such as temperature and exposure to light can also influence the stability of the complex, and these may need to be controlled during the analysis.
Temperature Effects on Reaction Performance
Temperature is a critical parameter in spectrophotometric analysis as it can influence reaction kinetics, complex stability, and analyte solubility. The effect of temperature on the performance of reactions involving this compound is multifaceted, affecting the rate of complex formation and the stability of the resulting chromophore.
For many analytical procedures, the formation of the metal-Chlorophosphonazo III complex is rapid and occurs efficiently at ambient temperatures. For instance, in the determination of Nickel(II), the color reaction with this compound is reported to be immediate at room temperature, with the resulting complex remaining stable for up to two hours. This stability at a standard operating temperature simplifies the analytical procedure by removing the need for controlled heating or cooling.
However, in other applications, thermal energy is required to facilitate the reaction. In the analysis of Chromium(III) using the related compound Chlorophosphonazo I, heating the solution in a boiling water bath for a specific duration is necessary for optimal color development. This suggests that for certain analytes with slower reaction kinetics, temperature control is essential to ensure the reaction goes to completion and that the measurements are reproducible.
The stability of the analyte-reagent complex is also temperature-dependent. Kinetic studies on various chemical compounds show that reaction rates, and thus degradation, increase with rising temperature, often doubling or tripling with each 10°C increase. While specific kinetic data for the thermal decomposition of this compound complexes are not extensively detailed in the cited literature, the general principles of chemical kinetics suggest that elevated temperatures could lead to the dissociation of the complex, resulting in decreased absorbance and inaccurate measurements. The stability of a complex formed between the similar reagent Arsenazo III and uranium was confirmed at a controlled temperature of 24±2°C, highlighting the importance of maintaining a consistent thermal environment for precise and accurate results.
The influence of temperature extends to the physical properties of the system, such as solubility and diffusion rates, which can indirectly affect the reaction. Therefore, for reliable and reproducible results in spectrophotometric methods using this compound, it is imperative to either operate at a consistent ambient temperature or to carefully control and optimize the temperature for the specific analyte being determined.
Advanced Spectrophotometric Techniques
To enhance the selectivity and sensitivity of spectrophotometric analysis in complex matrices, advanced techniques such as dual-wavelength and derivative spectrophotometry are employed. These methods are particularly useful for resolving spectral overlap from multiple components or eliminating background interference.
Dual-wavelength spectrophotometry is a powerful technique for the analysis of a component of interest in the presence of interfering substances. The principle involves measuring the absorbance difference between two selected wavelengths (λ1 and λ2). The wavelengths are chosen such that the interfering component exhibits the same absorbance at both wavelengths, while the analyte of interest shows a significant difference in absorbance. This differential measurement effectively cancels out the contribution from the interferent, allowing for its accurate quantification.
This methodology is particularly relevant for reagents like this compound, which forms complexes with multiple ions that may have overlapping absorption spectra. A notable application analogous to this principle is the simultaneous determination of calcium and magnesium. oregonstate.edutib.eu In this method, the analysis is performed by adjusting the pH of the solution to selectively determine the analytes.
At a pH of 2.2, this compound forms a complex primarily with calcium, while the formation of the magnesium complex is negligible. The absorbance is measured at 667.5 nm to quantify calcium. oregonstate.edu
At a neutral pH of 7.0, both calcium and magnesium form complexes with the reagent. The total absorbance is measured at 699 nm. oregonstate.edu
The concentration of magnesium can then be calculated by subtracting the absorbance contribution of the calcium complex (determined at pH 2.2) from the total absorbance at pH 7.0. While this pH-adjustment method is not strictly dual-wavelength spectrophotometry in a single solution, it employs the same fundamental principle of differential measurement to resolve components in a mixture. The stability of the reagent and the resulting complexes for at least one week makes this approach robust for routine analysis. oregonstate.edu
The selection of appropriate pH and wavelengths is crucial for the success of this method, as shown in the table below.
| Analyte(s) | pH | Measurement Wavelength (nm) | Principle of Measurement |
|---|---|---|---|
| Calcium (Ca²⁺) | 2.2 | 667.5 | Selective complexation of Ca²⁺; Mg²⁺ complex absorbance is negligible. oregonstate.edu |
| Total Calcium (Ca²⁺) and Magnesium (Mg²⁺) | 7.0 | 699 | Both ions form complexes; total absorbance is measured. oregonstate.edu |
Derivative spectrophotometry is an analytical technique that involves converting a normal absorption spectrum (zero-order) into its first, second, or higher-order derivative spectra. cambridgescholars.com The primary advantage of this method is its ability to resolve overlapping spectral bands and eliminate background signals from the sample matrix. cambridgescholars.com In a derivative spectrum, sharp peaks are produced from broad absorption bands, and the amplitude of these derivative peaks is proportional to the concentration of the analyte.
A key feature of derivative spectrophotometry is the presence of "zero-crossing" points, which are wavelengths where the derivative value of one component is zero. If an interfering component has a zero-crossing point at a wavelength where the analyte of interest has a significant derivative signal, the analyte can be quantified without interference.
While specific studies detailing the application of derivative spectrophotometry with this compound were not prevalent in the search results, the technique has been successfully applied for the simultaneous determination of calcium and magnesium using other chromogenic reagents like Bromopyrogallol Red. researchgate.netnih.gov In such methods, the first- or second-derivative spectra of the Ca²⁺ and Mg²⁺ complexes are recorded. The concentration of calcium is determined at a zero-crossing wavelength of the magnesium complex, and vice-versa. researchgate.netnih.gov
Given that this compound forms spectrally similar complexes with various ions, including rare earth elements, calcium, and magnesium, derivative spectrophotometry represents a highly promising approach for enhancing analytical selectivity. oregonstate.edunih.gov For example, the overlapping polarographic waves of Ce(III) and Tm(III) complexes with a Chlorophosphonazo derivative suggest that their absorption spectra would also overlap, making derivative spectrophotometry a suitable technique for their simultaneous determination. nih.gov The ability to resolve such overlapping signals without prior chemical separation makes this technique both rapid and efficient.
The general utility of this approach is summarized in the following table, outlining the principles that would apply to a hypothetical analysis using this compound.
| Derivative Order | Principle | Potential Application with this compound |
|---|---|---|
| First Derivative (d¹A/dλ¹) | Quantification at zero-crossing points of interfering species. | Simultaneous determination of Ca²⁺ and Mg²⁺ by measuring each at the zero-crossing wavelength of the other's complex. |
| Second Derivative (d²A/dλ²) | Offers better resolution of overlapping bands and can eliminate linear background interference. | Analysis of rare earth elements in a mixture where spectra of individual element-Chlorophosphonazo III complexes overlap significantly. nih.govnih.gov |
Complex Formation Mechanisms and Stoichiometry of Chlorophosphonazo Iii
Mechanistic Investigations of Metal-Ligand Interactions
The interaction between Chlorophosphonazo III and metal ions is a sophisticated process governed by the principles of coordination chemistry. The ligand's structure, featuring multiple functional groups, allows it to act as a multidentate chelator, forming ring-like structures with metal cations. nih.gov
This compound is a sensitive reagent for the determination of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). medchemexpress.com The chelation mechanism involves the formation of a stable complex that results in a distinct color change, which can be measured spectrophotometrically.
With calcium, this compound forms a blue-colored chelate at a neutral pH. kamiyabiomedical.com The intensity of this colored complex is directly proportional to the calcium concentration. kamiyabiomedical.com The chelation process is highly dependent on the pH of the solution. It is possible to selectively determine calcium in the presence of magnesium by controlling the pH; calcium can be determined alone at a pH of approximately 2.2, while both calcium and magnesium form complexes at a pH of 7.0. medchemexpress.com Studies have been conducted to optimize conditions for serum calcium measurement, addressing interferences from proteins and other metal ions like Mg²⁺, Fe²⁺, Cu²⁺, and Zn²⁺. nih.gov The fundamental principle of chelation involves the ligand's functional groups encircling the divalent metal ion, forming multiple coordinate bonds and a stable, ring-like structure. nih.govalconox.com
While specific studies detailing the complexation with Nickel (Ni²⁺) were not prevalent in the provided research, a study on a related compound, m-acetylchlorophosphonazo (CPAmA), showed that it forms a 1:3 complex with Ni(II) in a pH 6.8 buffer medium. researchgate.net This suggests that this compound likely forms similarly stable complexes with nickel through its coordinating functional groups.
This compound is widely recognized as a colorimetric reagent for lanthanides and actinides, including thorium (Th), uranium (U), and other lanthanoid elements. sigmaaldrich.comdojindo.com The complexation with these heavier, higher-valent cations is robust, forming highly stable complexes.
Studies on the interaction with cerium subgroup rare earths, such as Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd), have shown the formation of complexes in the pH range of 0.3 to 1.2. iaea.org The stability constants for these complexes have been calculated, indicating strong binding. iaea.org For instance, research on Ce(III) has explored its complexation behavior for analytical purposes. nih.gov
The complexation with Uranium(VI) has also been investigated. A sensitive and selective spectrophotometric method was developed for the determination of U(VI) using a derivative, chlorophosphonazo-mN. tandfonline.com The system exhibits maximum absorption at 680 nm. tandfonline.com Similarly, this compound is used for the spectrophotometric determination of Thorium(IV). sigmaaldrich.com The interaction with these f-block elements is facilitated by the ligand's multiple donor atoms, which can accommodate the larger coordination numbers typical of lanthanides and actinides. rsc.orgdiva-portal.org
The chelating capability of this compound is derived from its molecular structure, which contains several key functional groups capable of donating electron pairs to form coordinate bonds with metal ions. The molecule is formally named 2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid. dojindo.com
The primary binding sites involved in chelation are:
Phosphono groups (-PO(OH)₂): The two phosphono groups are crucial for complexation. The oxygen atoms of the phosphonate (B1237965) can deprotonate and coordinate strongly with metal cations.
Azo groups (-N=N-): The nitrogen atoms in the two azo linkages act as donor atoms, participating in the formation of the chelate ring.
Hydroxyl groups (-OH): The two hydroxyl groups on the naphthalene (B1677914) ring are also key coordination sites. Their deprotonation facilitates strong binding to the metal ion.
The spatial arrangement of these groups allows the molecule to wrap around a metal ion, forming multiple stable five- or six-membered chelate rings. This multidentate binding, known as the chelate effect, results in complexes that are significantly more stable than those formed with analogous monodentate ligands.
Stoichiometric Determination of Metal-Chlorophosphonazo III Complexes
Determining the precise molar ratio of metal to ligand in a complex is essential for understanding its structure and for developing quantitative analytical methods. Spectrophotometric techniques such as the molar ratio method and Job's plot are commonly employed for this purpose.
The molar ratio method involves keeping the concentration of one component (typically the metal ion) constant while varying the concentration of the other (the ligand). libretexts.orgyoutube.com The absorbance is then plotted against the molar ratio of the ligand to the metal. The plot typically shows two linear segments that intersect at a point corresponding to the stoichiometry of the complex. libretexts.org
This method has been successfully applied to determine the composition of the complex formed between Uranium(VI) and a derivative, chlorophosphonazo-mN. tandfonline.com The results of this analysis established a metal-to-ligand ratio of 1:2 for the U(VI)-chlorophosphonazo-mN complex. tandfonline.com Studies on cerium subgroup rare earths like La, Ce, Pr, and Nd with this compound identified the formation of complexes with the composition MeH₅R, indicating a 1:1 metal-to-ligand ratio under the studied acidic conditions. iaea.org
Table 1: Stoichiometry of Metal-Chlorophosphonazo III Complexes Determined by Molar Ratio Method
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|
| U(VI) | chlorophosphonazo-mN | 1:2 | tandfonline.com |
| La(III) | This compound | 1:1 | iaea.org |
| Ce(III) | This compound | 1:1 | iaea.org |
| Pr(III) | This compound | 1:1 | iaea.org |
Job's plot, also known as the method of continuous variations, is another powerful technique for determining the stoichiometry of complexes in solution. wikipedia.orgpesrsncollege.edu.in In this method, a series of solutions is prepared where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied. wikipedia.orgnih.gov A physical property proportional to the complex formation, such as absorbance, is plotted against the mole fraction of one of the components. pesrsncollege.edu.in The maximum (or minimum) of the resulting curve corresponds to the mole fraction at which the complex is most concentrated, revealing its stoichiometry. wikipedia.orgpesrsncollege.edu.in
For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, a maximum at ~0.67 indicates a 1:2 complex, and a maximum at 0.75 indicates a 1:3 complex. pesrsncollege.edu.in While specific Job's plot data for this compound were not detailed in the provided search results, the methodology is a standard and widely applicable approach for such determinations. ijnc.irlatech.edu For instance, the method has been used to confirm the 1:1 stoichiometry of the Copper-EDTA complex and a 1:2 ratio for the Nickel-hydrazine complex. pesrsncollege.edu.in Given the well-defined complexation behavior of this compound, Job's plot analysis is a suitable and frequently used methodology to confirm the stoichiometric ratios of its various metal complexes.
Investigation of Mixed Polynuclear Complexes
The investigation of mixed polynuclear complexes, which are coordination compounds containing three or more metal centers, represents a complex area of inorganic chemistry. rhf.org.lb These structures can feature identical metals, a mix of different metals, or metals in various oxidation states. rhf.org.lbmdpi.com The formation of such complexes is highly dependent on the ligand's structure, particularly its ability to bridge multiple metal ions.
This compound, with its large structure featuring two phosphonic acid groups, two hydroxyl groups, and two azo groups, theoretically possesses the potential to form complex polynuclear structures by simultaneously coordinating with multiple metal ions. The phosphonic acid groups, in particular, are known for their ability to form strong complexes with polyvalent metal ions and can act as bridging ligands between different metal centers. iaea.org
However, detailed studies focusing specifically on the synthesis and characterization of mixed polynuclear complexes involving this compound are not extensively documented in publicly available research. While the ligand is well-known for forming stable mononuclear complexes with a variety of metals, its role in creating discrete, well-defined mixed-metal polynuclear assemblies is a more specialized field of study. The characterization of such complexes would typically involve techniques like vibrational spectroscopy and electrochemical studies to confirm the structure and oxidation states of the coordinated metals. rhf.org.lb
Influence of Solution Chemistry on Complex Stability
The stability of complexes formed between this compound and metal ions is significantly influenced by the chemical environment of the solution. Key parameters such as ionic strength and the nature of the solvent play a crucial role in the formation, stability, and analytical application of these complexes.
Effect of Ionic Strength
Ionic strength, a measure of the total concentration of ions in a solution, has a notable effect on the stability of metal-ligand complexes. chemijournal.com According to the Debye-Hückel theory, an increase in ionic strength generally leads to a decrease in the activity coefficients of charged species. This can result in a decrease in the observed stability constants (log K) of the metal complexes. chemijournal.comrsc.org The ions of the background electrolyte create an ionic atmosphere that shields the electrostatic attraction between the metal cation and the ligand anion, thereby slightly destabilizing the resulting complex. rsc.org
This general principle has been observed in studies involving this compound. For instance, in the spectrophotometric determination of lanthanides, the addition of alkali metal salts was found to depress the apparent molar absorptivity of the lanthanide-Chlorophosphonazo III complexes. nih.gov This suggests a reduction in the concentration of the colored complex, likely due to a decrease in its stability constant at higher ionic strength. The importance of this parameter is also highlighted by the fact that the proton dissociation constants for this compound are typically determined at a constant, specified ionic strength (e.g., μ=0.1) to ensure reproducible results. dojindo.com
| Change in Ionic Strength | Effect on Ionic Atmosphere | Impact on Electrostatic Interactions | Resulting Effect on Observed Complex Stability |
|---|---|---|---|
| Increase | More dense | Increased shielding of charges | Decrease |
| Decrease | Less dense | Decreased shielding of charges | Increase |
Solvent Effects in Extractive Spectrophotometry
Extractive spectrophotometry is a widely used analytical technique for the separation and determination of metal ions. The method involves the formation of a metal complex that is then extracted into an immiscible organic solvent for spectrophotometric measurement. The choice of solvent is critical as it significantly affects the efficiency of the extraction and the stability of the complex. nih.gov
In the context of this compound, solvent extraction is employed to enhance selectivity and sensitivity. A notable example is the determination of plutonium, where the Plutonium-Chlorophosphonazo III complex is extracted from a 1.5 M hydrochloric acid solution into n-pentanol. unt.edu This process separates the plutonium complex from other interfering ions that may remain in the aqueous phase.
The selection of an appropriate organic solvent depends on several factors:
Extraction Efficiency : The solvent must effectively transfer the metal complex from the aqueous phase to the organic phase. This is governed by the distribution coefficient of the complex.
Solubility : The solvent must readily dissolve the metal complex while being immiscible with the aqueous phase.
Phase Separation : The solvent should allow for quick and clean separation of the two phases without forming emulsions.
Spectrophotometric Properties : The solvent should be transparent in the wavelength range where the absorbance of the complex is measured.
Different organic solvents exhibit varying efficiencies for extracting this compound complexes. Chloroform (B151607), n-pentanol, and various other solvents have been utilized depending on the specific metal ion and the analytical conditions. nih.govunt.edu The polarity and coordinating ability of the solvent can influence the stability and molar absorptivity of the complex in the organic phase.
| Solvent | General Properties | Relevance in Extractive Spectrophotometry |
|---|---|---|
| n-Pentanol | Polar alcohol, good solvating power for polar complexes. | Used for the extraction of the Plutonium-Chlorophosphonazo III complex. unt.edu |
| Chloroform | Relatively nonpolar, good for extracting neutral ion-pair complexes. | A common solvent for the extraction of various metal-ion complexes. nih.gov |
| Dichloromethane | Slightly more polar than chloroform, effective for many extractions. | Often tried as an alternative to chloroform for effective extraction. nih.gov |
| Carbon Tetrachloride | Nonpolar solvent. | Considered for the extraction of nonpolar complexes. nih.gov |
Interference Studies and Selectivity Enhancement Strategies
Identification and Characterization of Interfering Species
Chlorophosphonazo III is a sensitive chromogenic reagent, but its selectivity can be compromised by the presence of various cations and anions, as well as complex sample backgrounds.
A significant challenge in the application of this compound is its reactivity with a wide range of metal ions. These cations can form complexes with the reagent, leading to spectral overlap and inaccurate quantification of the target analyte. Common interfering cations include Magnesium (Mg²⁺), Iron (Fe²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), Aluminum (Al³⁺), Yttrium (Y³⁺), Rare Earth Elements (RE), Titanium (Ti), and Zirconium (Zr). The extent of interference is dependent on the concentration of the interfering ion and the specific analytical conditions, such as pH. For instance, elements like Ti, Zr, and various rare earths can form stable complexes with this compound, necessitating methods to negate their effect.
Table 1: Common Cationic Interferences with this compound
| Cation | Chemical Formula |
|---|---|
| Magnesium | Mg²⁺ |
| Iron(II) | Fe²⁺ |
| Copper(II) | Cu²⁺ |
| Zinc | Zn²⁺ |
| Aluminum | Al³⁺ |
| Yttrium | Y³⁺ |
| Rare Earth Elements | RE |
| Titanium | Ti |
| Zirconium | Zr |
Certain anions can also interfere with the analytical performance of this compound. Phosphate and Ethylenediaminetetraacetic acid (EDTA) are notable examples. Phosphate can interfere by precipitating the analyte or by forming stable complexes that prevent its reaction with this compound. EDTA, being a strong chelating agent, can compete with this compound for the metal ion, leading to a decrease in the measured absorbance. The interference from EDTA is concentration-dependent; an excess of EDTA can lead to the complexation of the target analyte, thereby reducing the sensitivity of the assay. researchgate.net
The analytical utility of this compound is often tested in complex matrices such as brine, serum, wastewater, ore, cell culture, and various environmental samples. These matrices can introduce a host of interfering substances that can affect the accuracy of the measurement. For example, in biological samples like serum, proteins and other organic molecules can bind to the analyte or the reagent. In environmental samples like wastewater and ore, a high concentration of various dissolved salts and organic matter can cause significant matrix effects. The high salt content in brine, for instance, can alter the ionic strength of the solution and affect the complexation reaction.
Methodologies for Mitigating Interferences
To enhance the selectivity and accuracy of analyses using this compound, several strategies have been developed to mitigate the effects of interfering species.
Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with this compound. 50megs.com The choice of a masking agent is crucial and depends on the specific interferents present in the sample.
EDTA and CDTA: Ethylenediaminetetraacetic acid (EDTA) and Cyclohexanediaminetetraacetic acid (CDTA) are powerful and widely used masking agents. nih.govnih.gov They can selectively complex with many di- and trivalent cations, effectively "masking" them from the analytical reagent. nih.gov For example, in the determination of certain elements, EDTA can be added to the sample solution to bind to potential interfering ions like lead and aluminum. nih.gov However, the concentration of the masking agent must be carefully controlled, as an excess can also complex with the target analyte. researchgate.net Other complexans like DTPA (Diethylenetriaminepentaacetic acid), EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), and TTHA (Triethylenetetramine-N,N,N′,N″,N‴,N‴-hexaacetic acid) have also been studied for their masking capabilities in spectrophotometric determinations involving this compound. nih.gov
Table 2: Common Masking Agents Used with this compound
| Masking Agent | Abbreviation |
|---|---|
| Ethylenediaminetetraacetic acid | EDTA |
| Cyclohexanediaminetetraacetic acid | CDTA |
| Diethylenetriaminepentaacetic acid | DTPA |
| Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid | EGTA |
| Triethylenetetramine-N,N,N′,N″,N‴,N‴-hexaacetic acid | TTHA |
Extraction procedures are employed to separate the analyte of interest from the interfering matrix components and to preconcentrate it, thereby increasing the sensitivity of the subsequent determination.
Solid-Phase Extraction (SPE): This technique involves passing a sample through a solid sorbent that selectively retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent. Various materials, including modified silica (B1680970) gel and polymeric resins, can be used as sorbents.
Liquid-Liquid Extraction (LLE): In LLE, the analyte is separated from the sample matrix by partitioning it between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, selective extraction of the target analyte can be achieved.
Cloud Point Extraction (CPE): CPE is a green analytical technique that uses the phase-separation property of non-ionic surfactants in aqueous solutions. jmchemsci.com Above a certain temperature (the cloud point), the surfactant solution separates into a small, surfactant-rich phase that can extract the analyte-complex from the bulk aqueous phase. jmchemsci.com This method is effective for the preconcentration of metal ions prior to their determination. jmchemsci.com
Coprecipitation: This method involves the precipitation of the analyte along with a carrier precipitate (collector). ufba.br The collector, which is added in larger amounts, efficiently gathers the trace analyte from the solution. ufba.br The precipitate can then be separated from the bulk solution, and the analyte can be redissolved for analysis. ufba.br
These separation and preconcentration techniques are often essential when dealing with complex samples with low analyte concentrations, ensuring that the subsequent measurement with this compound is both accurate and sensitive. ufba.br
Dual-Wavelength Correction Methods
Dual-wavelength spectrophotometry is an instrumental technique that can significantly enhance selectivity by correcting for background interference. ajpaonline.com The principle of this method is to measure the absorbance at two different wavelengths, λ1 and λ2. These wavelengths are chosen strategically: the analyte of interest should have significantly different absorbance values at λ1 and λ2, while the interfering substance (e.g., sample turbidity, reagent blank, or another component) should have the same absorbance value at both wavelengths. ekb.eg The analytical signal is then the difference in absorbance (ΔA = Aλ1 - Aλ2), which is directly proportional to the concentration of the analyte and independent of the concentration of the interfering component. ajpaonline.com
In the context of analyses using this compound, this method is particularly useful for overcoming several challenges:
Correction for Reagent Absorbance: The unbound this compound reagent has its own absorbance spectrum. If the concentration of the reagent varies slightly or if its absorbance is high, it can introduce errors. By selecting two wavelengths where the metal-Chlorophosphonazo III complex shows a large absorbance difference but the free reagent shows none, this interference can be nullified.
Minimizing Matrix Effects: Biological fluids, environmental samples, and industrial solutions often contain background components that absorb light, causing a sloping or elevated baseline. Dual-wavelength correction can effectively compensate for this constant or linearly sloped background absorbance, improving the accuracy of the determination.
Overcoming Turbidity: Turbidity in a sample scatters light, leading to an apparent increase in absorbance across the spectrum. This effect can often be canceled out by using the dual-wavelength method, as the absorbance change due to scattering is generally similar at two closely spaced wavelengths.
The selection of the wavelength pair is the most critical step. Typically, one wavelength (λ1) is chosen at the absorption maximum of the metal-complex, while the second wavelength (λ2) is chosen at a point on the spectral curve where the interfering species exhibits the same absorbance as it does at λ1. This ensures that the absorbance difference for the interferent is zero, effectively making the measurement blind to its presence.
Enhancement of Selectivity in Analytical Applications
Supramolecular and Nano-chemical Approaches to Selectivity
The intrinsic selectivity of a chromogenic reagent like this compound can be significantly amplified by integrating it into advanced supramolecular or nano-chemical systems. These approaches create a recognition environment that is more sophisticated than the simple binding site on the dye molecule itself.
Supramolecular approaches involve the use of host molecules (e.g., crown ethers, cyclodextrins, calixarenes, or dendrimers) that have a specific size, shape, and arrangement of binding sites, allowing them to selectively encapsulate a target guest ion. nih.govnih.gov By combining such a host with this compound, a highly selective sensor can be designed. For example, a crown ether known to selectively bind potassium ions could be functionalized and used to create a system where the binding event perturbs the interaction of a nearby this compound molecule with another ion, creating a specific signaling pathway. This host-guest chemistry adds a higher-order level of recognition, filtering which ions are able to interact with the signaling component.
Nano-chemical approaches leverage the unique properties of nanomaterials, such as gold or silver nanoparticles, to enhance analytical performance. nih.govresearchgate.net These nanoparticles possess distinct optical properties, such as Localized Surface Plasmon Resonance (LSPR), which is highly sensitive to the local dielectric environment. nih.gov this compound can be immobilized on the surface of nanoparticles. The subsequent binding of a target metal ion to the immobilized indicator can alter the nanoparticle's surface chemistry, leading to a change in the LSPR band and a corresponding color change of the nanoparticle suspension. This can result in a more sensitive and selective detection method. A concrete example of a hybrid material approach is the use of this compound as a chromogenic agent within a polyvinyl chloride (PVC) matrix to create a disposable optical sensor for calcium. sigmaaldrich.com
| Approach | Principle of Selectivity Enhancement | Hypothetical Example with this compound |
|---|---|---|
| Supramolecular Host-Guest Chemistry | A host molecule (e.g., crown ether) with a cavity size specific to a target ion is used to control access to the indicator. | A crown ether selective for Ba²⁺ is coupled to this compound. Only Ba²⁺ can bind to the crown ether, inducing a conformational change that allows complexation with the indicator, producing a signal. |
| Nanoparticle Surface Functionalization | The LSPR of metallic nanoparticles is sensitive to binding events on their surface. | Gold nanoparticles are functionalized with this compound. The binding of UO₂²⁺ to the surface-bound indicator alters the LSPR, causing a measurable shift in the solution's absorption spectrum. |
| Polymer Matrix Immobilization | The indicator is embedded in a polymer film that can be optimized to control diffusion and interaction with the target analyte. | This compound is incorporated into a PVC membrane to create an optical sensor for Ca²⁺, where the matrix environment enhances stability and selectivity. sigmaaldrich.com |
Indicator Displacement Assays for Selective Detection
Indicator Displacement Assays (IDAs) are a powerful and versatile strategy for designing selective chemosensors. nih.gov The fundamental principle of an IDA involves a receptor-indicator complex. A receptor molecule is designed to bind a specific target analyte, and a metallochromic indicator, such as this compound, is chosen to also bind to this receptor, but with a lower affinity than the target analyte. This binding of the indicator to the receptor results in a specific colorimetric or fluorescent signal.
The sensing mechanism operates as follows:
Initial State: The indicator (I) is bound to the receptor (R), forming a complex (R-I) which exhibits a distinct absorbance spectrum.
Analyte Addition: When the target analyte (A) is introduced into the system, it competes for the receptor's binding site.
Displacement: Because the analyte has a higher affinity for the receptor, it displaces the indicator, releasing the free indicator (I) into the solution.
Signal Change: The release of the indicator from the receptor causes a change in its optical properties, leading to a measurable change in color or absorbance. This signal change is proportional to the concentration of the analyte.
This approach is highly adaptable for enhancing the selectivity of this compound. While this compound itself may react with several metal ions, in an IDA format, the selectivity is primarily governed by the receptor molecule. A receptor could be a synthetic molecule like a peptide, a macrocycle, or a polymer with a binding pocket specifically tailored for a single type of ion or molecule. For instance, a receptor could be designed to selectively bind lead (Pb²⁺). In this system, this compound would be pre-complexed with the receptor. Upon the addition of a sample containing Pb²⁺, the lead ions would displace the indicator, causing a color change from that of the receptor-indicator complex to that of the free indicator, signaling the presence and concentration of lead.
Ligand Displacement Methodologies for Kinetic Studies
Ligand displacement reactions provide a robust framework for studying the kinetics of metal complex formation and dissociation. In this methodology, the rate at which one ligand replaces another in a metal's coordination sphere is monitored over time, typically by spectrophotometry. ias.ac.in This approach can be used to determine rate constants and elucidate reaction mechanisms.
When applied to this compound, a kinetic study would typically involve two key steps:
Formation of the Initial Complex: A stable complex is formed between a metal ion (M) and this compound. This M-CPAIII complex has a characteristic, strong absorbance at a specific wavelength.
Displacement Reaction: A competing ligand (L) is introduced into the solution. This ligand will react with the M-CPAIII complex, displacing the this compound to form a new complex (M-L) and free this compound.
M-CPAIII + L → M-L + CPAIII
The progress of this reaction is monitored by observing the decrease in absorbance of the M-CPAIII complex or the increase in absorbance of the free this compound over time. inorgchemres.org By conducting the experiment under pseudo-first-order conditions (i.e., with a large excess of the competing ligand L), the observed rate constant (k_obs) can be determined from the exponential decay of the absorbance signal.
These kinetic studies are valuable for several reasons:
Determining Stability: They can provide quantitative data on the kinetic lability or inertness of different metal-Chlorophosphonazo III complexes.
Mechanistic Insights: The dependence of the reaction rate on factors such as the concentration of the entering ligand, pH, and temperature can help to understand the reaction mechanism (e.g., whether it is associative or dissociative).
Screening for Interferences: This methodology can be used to quantitatively assess the rate at which potential interfering ligands can strip the metal ion from the this compound complex, providing a kinetic basis for understanding interferences in analytical methods.
Applications of Chlorophosphonazo Iii in Research Disciplines
Environmental and Geochemical Analysis
In the fields of environmental science and geochemistry, precise measurement of elemental concentrations is crucial for monitoring, resource evaluation, and understanding geological processes. Chlorophosphonazo III serves as a key reagent in spectrophotometric methods designed for these purposes.
This compound is utilized in the spectrophotometric determination of alkaline earth metals and other trace metals in water samples. fishersci.com A notable application is in a catalytic spectrophotometric method for the detection of trace amounts of iron(III). researchgate.net This method is based on the catalytic effect of iron(III) on the oxidation of a related compound, chlorophosphonazo-mA, by potassium periodate (B1199274) (KIO4) in a sulfuric acid medium. researchgate.net The reaction progress is monitored by measuring the change in absorbance, which corresponds to the concentration of iron(III). researchgate.net This technique has been successfully applied to determine trace iron levels in water. researchgate.net
| Parameter | Value |
|---|---|
| Analyte | Iron(III) |
| Linear Range | 0 - 0.5 µg/10 mL |
| Detection Limit | 5.72 × 10⁻⁸ g/L |
| Relative Standard Deviation (RSD) | 1.9% - 2.6% |
| Recoveries | 98% - 102% |
This compound is effective for the analysis of lanthanides and other rare earth elements (REEs) in various samples. nih.gov A solvent extraction-spectrophotometric method has been developed for this purpose. nih.gov In this procedure, the chelates formed between REEs and this compound are extracted from a slightly acidic aqueous solution into an organic solvent, n-butanol. nih.gov This extraction process significantly enhances the signal, with the absorbance at the maximum wavelength being approximately three times greater than in an aqueous solution alone. nih.gov This increased sensitivity makes the method suitable for the determination of REEs in geological materials. nih.govspectroscopyonline.comdoe.govresearchgate.net
| Parameter | Condition/Value |
|---|---|
| Optimal pH Range | 1.1 - 1.5 |
| Extraction Solvent | n-Butanol |
| Absorption Maximum (λmax) | 668 nm |
Biomedical and Clinical Research
This compound has found significant utility in biomedical and clinical settings, particularly for the quantification of biologically important ions and molecules.
This compound is used for the direct colorimetric assay of calcium in biological samples like serum, forming a blue chelate with the ion at a neutral pH. nih.govacs.org This method offers advantages in linearity and reagent stability over older techniques, such as the o-cresolphthalein (B1221799) complexone (oCPC) method. nih.govresearchgate.net However, a challenge in serum analysis is the interaction between the dye and albumin, which can lead to inaccurate results. nih.gov To overcome this, a novel assay was developed that combines this compound with vanadate. nih.gov This combination controls the non-specific reaction with albumin, allowing for the specific detection of calcium. nih.gov The performance of the this compound-based methods has been shown to correlate well with reference methods like atomic absorption spectrophotometry (AAS) and inductively coupled plasma (ICP) emission spectroscopy. nih.govnih.gov
| Method | Linearity (mmol/L) | Coefficient of Variation (CV) | Correlation (r) vs. Reference Method |
|---|---|---|---|
| Chlorophosphonazo-III | 0 - 7.0 | 0.75% - 1.43% | y = 1.002x (AAS) - 0.10 |
| Chlorophosphonazo-III Vanadate | 0 - 7.0 | 0.63% - 0.76% | 0.989 (vs. Arsenazo-III) |
| o-Cresolphthalein Complexone (oCPC) | - | - | 0.988 (vs. CPZ-III Vanadate) |
| Arsenazo-III | - | - | 0.989 (vs. CPZ-III Vanadate) |
A cutting-edge application of this compound is its use as a contrast agent for functional photoacoustic calcium imaging. ntu.edu.twnih.govoptica.org This technique is particularly valuable for studying calcium dynamics in three-dimensional (3D) cellular models, such as tumorspheres. ntu.edu.twnih.govsemanticscholar.org A key advantage of this compound is its ability to cross the plasma membrane and label intracellular calcium (Ca²⁺) without causing cytotoxicity. ntu.edu.twoptica.org When this compound binds with calcium, it exhibits strong absorbance peaks in the near-infrared (NIR) window, which allows for deeper tissue penetration in photoacoustic microscopy. optica.org The intensity of the resulting photoacoustic signal is strongly correlated with the concentration of both the contrast agent and calcium ions. optica.org This has enabled researchers to successfully visualize differences in calcium levels between the core and margin areas of 3D tumorsphere cultures. ntu.edu.twnih.gov
| Property | Description |
|---|---|
| Mechanism | Acts as a photoacoustic contrast agent for Ca²⁺ |
| Cell Permeability | Can cross the plasma membrane to label intracellular Ca²⁺ |
| Absorbance Peaks (with Ca²⁺) | ~610 nm and ~660 nm (Near-Infrared Window) |
| Application | Functional Ca²⁺ imaging in 3D cell cultures |
This compound is the basis for a simple and effective colorimetric assay for detecting adenosine (B11128) triphosphate (ATP) in fully aqueous solutions. nih.govresearchgate.net This method utilizes an indicator displacement approach (IDA). nih.gov First, a blue-colored complex is formed between this compound (CPA) and magnesium ions (Mg²⁺) in a 2:1 stoichiometric ratio (CPA₂-Mg²⁺). nih.govresearchgate.net ATP has a higher affinity for Mg²⁺ than the indicator dye does. nih.gov When ATP is introduced to the solution, it binds to the Mg²⁺, displacing the this compound and causing the complex to dissociate. nih.govresearchgate.net This release of the free indicator results in a distinct color change from blue to purple, which can be detected by the naked eye. nih.gov This assay has demonstrated high selectivity and sensitivity for ATP, with its recognition not being significantly hampered by the presence of other anions. nih.gov
| Step | Reaction | Observed Color |
|---|---|---|
| 1. Complex Formation | 2 CPA + Mg²⁺ → [CPA₂-Mg²⁺] | Blue |
| 2. Analyte Addition | [CPA₂-Mg²⁺] + ATP → [ATP-Mg²⁺] + 2 CPA | Purple |
Material Science and Advanced Materials Research
In material science, precise quantitative analysis of a material's elemental composition is crucial for quality control and for understanding its properties. Spectrophotometric methods employing reagents like this compound provide a reliable and accessible means for this characterization, often after dissolution of the material.
Characterization of Doped Materials (e.g., Yttrium Aluminum Garnet Ceramics)
Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material widely used in applications such as solid-state lasers and phosphors. stanfordmaterials.com Its properties can be finely tuned by doping with rare-earth elements. stanfordmaterials.commdpi.com The characterization of these doped ceramics involves verifying the precise stoichiometry and the concentration of the dopant, which directly impacts performance.
While direct analysis of the solid ceramic with this compound is not performed, the compound is instrumental in the quantitative analysis of the material's constituent elements after it has been brought into solution. This process is a key step in compositional verification. For instance, a derivative of this compound, p-nitrochlorophosphonazo, has been successfully used for the spectrophotometric determination of yttrium, the primary component of YAG ceramics. rsc.org Research has demonstrated a method to determine microamounts of yttrium in alloys by forming a stable complex with the reagent, showcasing its utility in analyzing complex matrices. rsc.org
The analytical procedure involves dissolving the material and then reacting the yttrium with the chromogenic agent under specific acidic conditions to form a colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the yttrium concentration. rsc.org this compound and its analogues are also effective reagents for other rare-earth elements, which are often used as dopants in materials like YAG. nih.govnih.gov This allows for the precise quantification of these critical components, ensuring the final material meets its design specifications.
Table 1: Spectrophotometric Determination of Yttrium with a Chlorophosphonazo Derivative Data derived from a study on yttrium determination in nickel-base alloys.
| Parameter | Value | Reference |
|---|---|---|
| Reagent | p-nitrochlorophosphonazo | rsc.org |
| Analyte | Yttrium | rsc.org |
| Wavelength of Maximum Absorbance (λmax) | 731 nm | rsc.org |
| Medium | 0.2–0.5 M Perchloric Acid | rsc.org |
| Molar Absorptivity | 8.49 × 10⁴ L mol⁻¹ cm⁻¹ | rsc.org |
| Determination Range | 0–6 µg of yttrium in 25 ml | rsc.org |
| Complex Stability | At least 4 hours | rsc.org |
Nuclear and Radiochemical Applications
In the nuclear industry and radiochemical research, the accurate quantification of actinide elements is paramount for fuel cycle monitoring, waste management, and environmental safety. lanl.govlanl.gov this compound is a preferred reagent for the spectrophotometric determination of several key actinides due to its high sensitivity and ability to form complexes in strongly acidic solutions, which helps to suppress hydrolysis and interference from other elements.
Determination of Actinide Elements (e.g., U(VI), Th(IV), Protactinium)
This compound is widely applied for the analysis of uranium, thorium, and protactinium. The reagent forms distinct, intensely colored complexes with these elements in their higher oxidation states, allowing for their selective determination.
Uranium (VI): A sensitive and selective flow injection analysis method has been developed for determining U(VI) using a variant of this compound. tandfonline.com The method relies on the formation of a U(VI)-reagent complex with a maximum absorbance at 680 nm. tandfonline.com To enhance selectivity, masking agents such as diethylenetriaminepentaacetic acid (DTPA) are often employed to eliminate interference from other ions commonly found in ore samples. tandfonline.comresearchgate.net
Thorium (IV): The reaction between Th(IV) and this compound in a dilute nitric acid medium forms a stable colored complex that can be reliably measured. semanticscholar.org This method is characterized by good repeatability and the complex's color remains stable for at least two hours, providing a robust analytical window. semanticscholar.org The molar absorptivity for the Th(IV)-Chlorophosphonazo III complex has been determined to be 3.76 × 10⁴ L mol⁻¹ cm⁻¹ at 691 nm. semanticscholar.org
Protactinium (Pa): this compound is also recognized for its utility in the photometric determination of pentavalent actinide elements, including protactinium. osti.gov Similar to other actinides, the determination is carried out in strongly acidic media, which is advantageous for maintaining protactinium in a stable, unhydrolyzed state and ensuring the formation of a stable complex with the reagent. osti.gov
Table 2: Analytical Parameters for Actinide Determination with this compound and Related Reagents This table compiles data from various studies on the spectrophotometric analysis of Uranium and Thorium.
| Analyte | Reagent | Wavelength (λmax) | Medium | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range | Reference |
|---|---|---|---|---|---|---|
| Uranium(VI) | Chlorophosphonazo-mN | 680 nm | - | - | 1 to 15 µg/ml | tandfonline.com |
| Thorium(IV) | This compound | 691 nm | Dilute Nitric Acid | 3.76 × 10⁴ | 1.59 to 18.10 µmol/L | semanticscholar.org |
| Protactinium(V) | This compound | - | Strongly Acidic | - | - | osti.gov |
Degradation and Stability of Chlorophosphonazo Iii in Analytical Systems
Photostability and Photodegradation Mechanisms
Influence of pH on Degradation Pathways
The pH of the medium is a critical factor that can significantly influence the rate and mechanism of photodegradation of organic compounds. For Chlorophosphonazo III, its color is known to be pH-dependent, appearing violet at pH 4 or lower and blue in sodium hydroxide (B78521) solutions dojindo.com. This indicates that the electronic structure of the molecule is altered with changes in pH, which in turn would affect its susceptibility to photodegradation.
While specific degradation pathways for this compound as a function of pH have not been documented, general principles suggest that in acidic or alkaline solutions, the protonation state of the functional groups (phosphonic acid, sulfonic acid, and hydroxyl groups) would change. This can alter the molecule's absorption spectrum and its reactivity towards light-induced degradation. For instance, hydrolysis of certain bonds might be catalyzed under acidic or basic conditions when the molecule is in an excited state.
Role of Reactive Oxygen Species in Decomposition
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive species that can be generated in analytical systems, particularly under illumination. These species are known to degrade a wide variety of organic molecules.
There is currently a lack of specific research on the interaction between this compound and reactive oxygen species. However, it is plausible that the electron-rich aromatic rings and the azo linkages within the this compound molecule would be susceptible to attack by electrophilic ROS like the hydroxyl radical. Such reactions could lead to hydroxylation of the aromatic rings, cleavage of the azo bonds, and ultimately, the breakdown of the chromophore, resulting in a loss of color and analytical sensitivity. The kinetics and products of such reactions with this compound remain an area for future investigation.
Chemical Stability in Various Reagent Formulations
The chemical stability of this compound in prepared reagents is crucial for ensuring the accuracy and reproducibility of analytical measurements over time.
Reagent Stability and Shelf Life
Commercial suppliers of this compound and its reagent solutions provide general guidance on storage and stability. The compound itself is generally considered stable when stored as a solid powder under appropriate conditions (cool, dry, and dark) sigmaaldrich.com. However, in solution, its stability is more limited and is influenced by the formulation. It is known to be incompatible with strong acids and oxidizers and will decompose in concentrated nitric acid dojindo.com.
The shelf life of a reagent is the period during which it maintains its specified quality and performance. For this compound reagents, this would be characterized by the retention of its spectrophotometric properties and its reactivity towards the target analyte. While specific shelf-life data for various formulations are not extensively published in peer-reviewed literature, a study on a similar reagent, Arsenazo III, indicated that degradation occurs under accelerated stability studies, with changes in absorbance and chromatographic profiles observed over time when exposed to elevated temperatures and light ijpsr.com. This suggests that, like other complex organic reagents, this compound solutions are expected to have a finite shelf life.
The following table provides a general overview of factors that can influence the stability of chemical reagents like this compound.
| Factor | Influence on Stability |
| Temperature | Higher temperatures generally accelerate degradation reactions. |
| Light | Exposure to UV and visible light can induce photodegradation. |
| pH | The stability of the molecule is pH-dependent, with decomposition observed in strong acids. |
| Presence of Oxidants | Oxidizing agents can lead to the chemical degradation of the dye. |
| Microbial Contamination | Growth of microorganisms can alter the chemical composition of the reagent. |
Factors Affecting Long-Term Performance
The long-term performance of this compound reagent formulations is dependent on maintaining the integrity of the active molecule. Several factors can compromise this over time, leading to a decline in analytical performance, such as decreased sensitivity and accuracy.
One of the primary factors is the chemical degradation of the this compound molecule itself. This can occur through hydrolysis, oxidation, or other chemical reactions, leading to the formation of degradation products that may not have the same spectrophotometric properties or metal-binding capabilities.
The purity of the solvent and other components in the reagent formulation is also critical. Impurities can potentially catalyze degradation reactions or interfere with the analytical measurement.
Storage conditions play a paramount role. To maximize the long-term performance, this compound reagents should be stored in opaque containers to protect them from light, at cool temperatures to minimize thermal degradation, and tightly sealed to prevent contamination and solvent evaporation.
Finally, the presence of stabilizers in the formulation can enhance the long-term performance. Buffers are used to maintain the optimal pH for both stability and analytical sensitivity. The inclusion of chelating agents could sequester trace metal ions that might catalyze degradation, and antimicrobial agents can prevent microbial growth.
The following table summarizes key factors that can impact the long-term performance of this compound reagents.
| Factor | Potential Impact on Performance |
| Degradation of this compound | Loss of color, decreased sensitivity, inaccurate results. |
| Formation of Impurities | Interference with spectrophotometric measurements, altered reaction kinetics. |
| Change in pH | Shift in the absorption spectrum, altered complex formation with analytes. |
| Evaporation of Solvent | Increased reagent concentration, leading to erroneous results. |
| Contamination | Introduction of interfering substances or microorganisms. |
Emerging Trends and Future Directions in Chlorophosphonazo Iii Research
Development of Novel Analytical Sensing Platforms
The development of new analytical sensing platforms for Chlorophosphonazo III is geared towards improving sensitivity, selectivity, and efficiency. Key areas of progress include its incorporation into optical sensors and the trend towards smaller, automated systems.
Optical sensors offer significant advantages, such as simplicity of use and immunity to electrical interference. The integration of this compound into these platforms leverages its distinct colorimetric properties upon metal ion complexation. A notable application is in photoacoustic (PA) imaging, where this compound has been successfully used as a contrast agent for imaging intracellular calcium (Ca²⁺).
In one study, this compound was used for functional photoacoustic calcium imaging in 3D tumor cell cultures. The photoacoustic signal intensity showed a strong correlation with the presence of both the compound and Ca²⁺. The complex of this compound with Ca²⁺ exhibits two absorption peaks at 610 nm and 660 nm. The sensitivity of the detection was enhanced by using an 8 MHz single-element focused ultrasound detector, which matched the frequency characteristics of the generated PA signal. This research demonstrates the potential of this compound as a novel photoacoustic contrast agent for functional Ca²⁺ imaging.
The development of optical probes often involves immobilizing a chemical recognition phase, like this compound, onto a solid support within the optical chain. This immobilization is a critical step that influences the probe's characteristics and stability. Such sensors work by measuring variations in optical properties, like absorbance, that result from the interaction between the target analyte and the immobilized indicator.
Table 1: Application of this compound in an Optical Sensing Platform
| Sensing Technique | Analyte | Platform | Key Findings | Reference |
|---|
The miniaturization of analytical systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), is a growing trend in analytical chemistry. This approach offers numerous benefits, including reduced reagent consumption, lower costs, increased throughput, and faster analysis times. Automating these miniaturized systems further enhances their appeal for routine laboratory use by simplifying operations.
While specific research on the miniaturization of this compound-based assays is emerging, the principles are directly applicable. Absorbance assays, which are the foundation of this compound's analytical use, have been successfully miniaturized for high-throughput screening (HTS) in formats like 384-well and 1536-well microplates. Challenges in miniaturizing absorbance assays, such as short path lengths and meniscus distortions, can be overcome by using fluorometric plate readers to detect the quenching of the microplate's intrinsic fluorescence by the colored product.
The integration of analytical steps like sample preparation, separation, and detection onto a single microchip is a key goal of µTAS. Such devices could be designed for this compound applications, enabling portable, on-site analysis in fields like environmental monitoring or clinical diagnostics.
Computational Chemistry and Spectroscopic Characterization
To optimize and expand the applications of this compound, a fundamental understanding of its structure and reaction mechanisms is essential. Computational chemistry and advanced spectroscopic techniques are powerful tools for achieving these insights.
Quantum chemical calculations have become a vital tool for analyzing reaction mechanisms, estimating reaction pathways, and understanding transition state energies. These computational methods can provide deep mechanistic insights into how this compound interacts and forms complexes with various metal ions.
By modeling the electronic structure of the this compound molecule and its potential complexes, researchers can predict the geometries, binding energies, and spectroscopic properties of these species. This information is crucial for explaining the selectivity of this compound for certain ions and for designing new derivatives with enhanced properties. For instance, calculations can help elucidate the factors that govern the stability and color change observed upon complexation, guiding the rational design of more sensitive and selective reagents. While conventionally used to understand known reactions, the predictive power of these calculations can also drive the development of novel analytical methodologies.
Advanced spectroscopic techniques are indispensable for the detailed characterization of molecules and their complexes. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is a powerful non-destructive method for identifying the chemical and structural nature of materials by analyzing the vibrations of their chemical bonds.
FTIR spectroscopy can be used to study the structure of this compound and the changes that occur upon complexation with metal ions. When this compound binds to a metal ion, the vibrations of the functional groups involved in the coordination (such as the phosphonic acid and azo groups) will be altered. These changes are reflected in the FTIR spectrum as shifts in the positions and intensities of the corresponding absorption bands. By analyzing these spectral changes, researchers can identify the specific binding sites of the molecule and gain information about the structure of the resulting complex. This technique is highly effective for evaluating the immobilization of active substances onto a matrix, confirming the presence of the compound and identifying site-specific interactions.
Table 2: Potential FTIR Analysis for this compound Complexation
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Change Upon Metal Complexation |
|---|---|---|
| P=O (Phosphonyl) | 1300 - 1200 | Shift to lower frequency |
| P-O-H | 1040 - 875 | Broadening and shift |
| -N=N- (Azo) | 1450 - 1400 | Shift in frequency |
| O-H (Phenolic) | 3600 - 3200 (broad) | Change in band shape and position |
Green Chemistry Principles in this compound Applications
Applying the principles of green chemistry to analytical methods involving this compound is crucial for minimizing environmental impact and enhancing safety. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Key principles relevant to this compound applications include:
Prevention of Waste : It is better to prevent waste than to treat it afterward. Miniaturizing analytical methods directly supports this principle by significantly reducing the volumes of reagents and samples used, thereby decreasing the amount of chemical waste generated.
Safer Solvents and Auxiliaries : Analytical procedures should avoid or minimize the use of hazardous solvents. Research efforts can focus on replacing traditional organic solvents with greener alternatives, such as water or other environmentally benign solvents, in methods utilizing this compound.
Design for Energy Efficiency : Analytical methods should be designed to minimize energy consumption. Developing methods that can be performed at ambient temperature and pressure, which is common for spectrophotometric analyses with this compound, aligns with this principle.
Real-time Analysis for Pollution Prevention : Developing analytical methodologies for real-time, in-process monitoring can help prevent the formation of hazardous substances. The integration of this compound into automated and portable sensor systems contributes to this goal by allowing for rapid, on-site measurements.
Design for Degradation : Chemical products should be designed to break down into harmless substances at the end of their use. While information on the degradation of this compound is limited in the provided context, future research could focus on assessing its environmental fate and designing derivatives that are more readily biodegradable without compromising their analytical function.
By incorporating these principles, the application of this compound in analytical chemistry can become more sustainable and environmentally responsible.
Reduction of Reagent Consumption and Waste Generation
A primary focus of current research is the miniaturization of analytical methods to decrease the consumption of this compound and the subsequent generation of chemical waste. Techniques such as flow injection analysis (FIA) and sequential injection analysis (SIA) are at the forefront of this movement. These automated methods utilize precisely controlled, small volumes of reagents and samples, leading to a significant reduction in waste compared to traditional batch methods.
One innovative approach that holds promise for this compound is the concept of reagent regeneration. A study on a similar compound, Arsenazo III, demonstrated a "clean analytical methodology" using a cyclic flow-injection system. This system incorporated a cation exchange mini-column that allowed for the on-line regeneration of the reagent and the accumulation of the target metal ions, making the process reversible and the reagent reusable. Adopting such cyclic FIA systems for this compound could drastically cut down on reagent consumption and waste production, moving towards a more sustainable analytical practice.
| Technique | Principle | Advantages in Waste Reduction |
| Flow Injection Analysis (FIA) | A sample is injected into a continuously flowing carrier stream containing the reagent. | Reduces reagent consumption through the use of small sample and reagent volumes. |
| Sequential Injection Analysis (SIA) | Discrete zones of sample and reagents are aspirated into a holding coil and then propelled to the detector. | Offers even greater reagent economy and waste reduction compared to FIA due to precise and minimal dispensing. |
| Cyclic Flow Injection Analysis | Incorporates a mechanism for reagent regeneration and reuse within the flow system. | Significantly minimizes waste by allowing the chromogenic reagent to be used for multiple analyses. |
Development of Environmentally Benign Analytical Procedures
The development of environmentally benign analytical procedures extends beyond simply reducing waste. It also involves the use of less hazardous solvents and reaction conditions. Research in green analytical chemistry is exploring the use of alternative solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents in extraction and analysis processes. While specific studies applying these greener solvents to this compound are still emerging, this represents a significant future direction for making its use more environmentally friendly.
Exploration of New Analytes and Complex Systems
Beyond making existing methods greener, researchers are actively working to broaden the scope of this compound's applications to new types of analytes and more complex sample matrices.
Expanding the Scope of Metal Ion Determination
This compound is well-known for its ability to form colored complexes with a range of metal ions. Traditionally, it has been widely used for the determination of alkaline earth metals, as well as elements like thorium and uranium. scispace.com Recent and ongoing research continues to expand this list, exploring its utility for the determination of other technologically and environmentally important metals.
Studies have demonstrated its successful application in the spectrophotometric determination of rare earth elements, which are critical components in many modern technologies. mdpi.comnih.gov Furthermore, its potential for the analysis of actinides, such as plutonium, in various materials is an area of continued investigation, driven by the needs of the nuclear industry and environmental monitoring. mdpi.commdpi.com The versatility of this compound as a chromogenic reagent suggests that its full potential for determining a wider array of metal ions has yet to be fully realized.
| Metal Ion Group | Specific Examples of Analytes |
| Alkaline Earth Metals | Calcium, Magnesium |
| Actinides | Thorium, Uranium, Plutonium |
| Rare Earth Elements | Lanthanides |
| Other Metal Ions | Titanium, Zirconium, Scandium |
Investigation of Biological and Environmental Interactions
A significant and expanding area of research involves the application of this compound in complex biological and environmental systems.
In the biological realm, this compound has proven to be a valuable tool for the determination of calcium in biological fluids such as serum. nih.govcore.ac.uk This is crucial for clinical diagnostics and biomedical research. For instance, a direct colorimetric assay for the quantitative determination of calcium in biological samples that does not require sample deproteinization has been developed. dojindo.com Research has also focused on improving these methods, such as the development of a novel measurement assay for serum calcium using a this compound-vanadate method to avoid interference from albumin. mdpi.com
The application of this compound in environmental monitoring is also a growing field. Its sensitivity makes it suitable for determining trace levels of metal contaminants in various environmental matrices. However, a comprehensive understanding of the environmental fate and transport of this compound itself is still an area that requires more in-depth investigation. Understanding how this compound interacts with soil, sediment, and aquatic environments, as well as its potential for biodegradation and any associated ecotoxicity, is crucial for ensuring its responsible use in widespread environmental monitoring applications. Future research will likely focus on these aspects to provide a complete picture of its environmental profile.
Q & A
Q. What are the primary research applications of Chlorophosphonazo III in analytical chemistry?
this compound is widely used as a chromogenic reagent for spectrophotometric determination of metals. Key applications include:
- Quantification of rare earth elements (e.g., neodymium, thorium, uranium) in brines and geological samples via selective complexation .
- Calcium and magnesium analysis in environmental matrices (e.g., seawater, algal culture supernatants) using colorimetric methods .
- Quality control in metallurgy , such as determining cerium in steel alloys after extraction separation .
Methodological Insight : Prepare a 0.05% (w/v) aqueous solution for optimal sensitivity. Adjust pH to 2.5–3.5 for calcium assays to minimize interference from alkaline earth metals .
Q. How should this compound solutions be prepared and stored for spectrophotometric assays?
- Preparation : Dissolve 50 mg of this compound in 100 mL deionized water. Filter to remove insoluble particles .
- Storage : Keep in amber glassware at 10–30°C to prevent photodegradation. Avoid prolonged exposure to strong acids (e.g., HNO₃), which degrade the reagent .
- Stability : Solutions retain activity for ~1 week under refrigeration (4°C). For long-term storage, lyophilize and reconstitute before use .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for this compound-based assays in complex matrices?
Key Variables :
-
Acidity : Reaction kinetics and complex stability are pH-dependent. For example:
Metal Analyte Optimal [HClO₄] λmax (nm) Reference NpO₂⁺ 1.0 M 665 Th(IV) 0.1 M 640 -
Ionic Strength : Maintain ≤0.1 M to avoid quenching effects in fluorescence-based assays .
-
Temperature : Most reactions proceed optimally at 25°C. Elevated temperatures (e.g., 40°C) accelerate complexation but risk reagent decomposition .
Validation : Perform recovery tests (spiked samples) and cross-validate with ICP-MS or AAS to confirm accuracy .
Q. What strategies resolve spectral interferences in multi-metal systems using this compound?
- Masking Agents : Add 1,10-phenanthroline to suppress Fe(III) interference or EDTA to chelate competing ions like Cu(II) .
- Sequential Extraction : Separate target metals via solvent extraction (e.g., 1-butanol for uranium) prior to spectrophotometry .
- Multivariate Calibration : Use partial least squares (PLS) regression to deconvolute overlapping absorbance peaks in systems with >2 metals .
Case Study : In Nd(III)/Th(IV)/U(VI) mixtures, differential complexation at pH 1.5 (Nd), 2.0 (Th), and 3.0 (U) enables sequential quantification .
Q. How does this compound compare to structurally similar dyes (e.g., arsenazo III) in kinetic studies?
- Binding Affinity : this compound forms more stable complexes with lanthanides (e.g., La³⁺, log β = 8.2) than arsenazo III (log β = 6.5) due to its phosphonic acid groups .
- Kinetic Selectivity : In stopped-flow experiments with DCTA, this compound exhibits slower decomplexation rates (~10 s⁻¹) compared to xylenol orange (~50 s⁻¹), making it suitable for slow-reacting systems .
- pH Limitations : this compound degrades below pH 3.6, restricting its use in strongly acidic media compared to arsenazo III .
Q. What are the limitations of this compound in trace metal analysis, and how can they be mitigated?
- Detection Limits : Practical quantification limits are ~0.1 µM for most metals. For sub-µM sensitivity, preconcentrate samples using ion-exchange resins .
- Organic Interference : Biomolecules (e.g., proteins, humic acids) can adsorb the reagent. Pre-treat samples with UV digestion or activated carbon .
- Matrix Effects : High salinity (e.g., brines) causes signal suppression. Use standard addition calibration or dilute samples to ≤5% salinity .
Q. How is this compound utilized in nanoparticle tracking and bioimaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
